1H-四唑-5-羧酸乙酯钠盐

描述

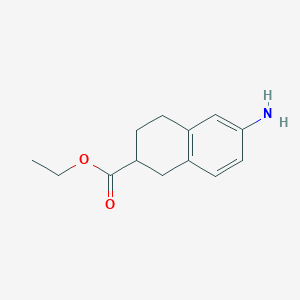

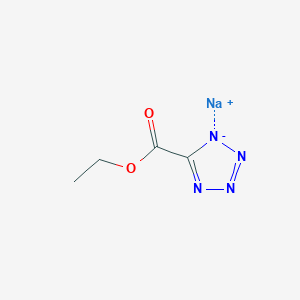

Ethyl 1H-tetrazole-5-carboxylate sodium salt, also known as 1H-Tetrazole-5-carboxylic acid ethyl ester sodium salt, is a chemical compound with the molecular formula C4H5N4NaO2 . It is used as a reagent in the preparation of pyrazole acids, which have niacin receptor agonistic activity and are useful for the treatment of dyslipidemia .

Synthesis Analysis

The synthesis of Ethyl 1H-tetrazole-5-carboxylate sodium salt involves complex chemical reactions. A method to synthesize Cu (II), Zn (II), Pb (II), and Cd (II) complexes with di-anionic tetrazole-5-carboxylate (ttzCOO2−) ligands involves an in situ hydrolysis of 1 H -tetrazole-5-carboxylic acid ethyl ester sodium salt .Molecular Structure Analysis

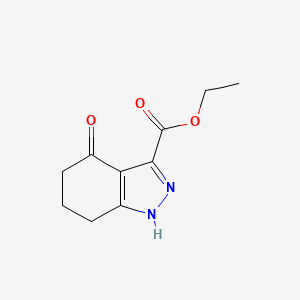

The molecular structure of Ethyl 1H-tetrazole-5-carboxylate sodium salt is characterized by a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The compound has a molecular weight of 164.10 g/mol .Physical and Chemical Properties Analysis

Ethyl 1H-tetrazole-5-carboxylate sodium salt has a molecular weight of 164.1 g/mol. It has a complex structure with several functional groups, including an ethyl ester group and a tetrazole ring . The compound is a solid at room temperature .科学研究应用

合成和化学性质

1H-四唑-5-羧酸乙酯钠盐作为各种杂环化合物的合成中的关键起始原料或中间体。一项值得注意的应用涉及它在水解反应中合成双/单 1-芳基-1H-四唑-5-羧酸中的应用。该化合物表现出抗水解性,表明其稳定性和多种化学转化的潜力 (Chandrakumari 等,2019)。此外,一种部分烟碱酸受体激动剂的可扩展合成方法从该盐开始,突出了其在药物化学和药物开发中的用途 (Wilson 等,2009)。

光物理和构象研究

对四唑-5-羧酸乙酯 (ET5C) 的研究深入探讨了它的构象分析和光物理性质。基质分离和红外光谱研究表明,ET5C 表现出优先构象,并在冷冻基质中沉积后发生构象冷却以形成更稳定的形式。这些发现提供了对四唑结构和电子性质的见解,这对于设计光响应材料和了解它们的光稳定性很重要 (Öğrüç Ildız & Fausto, 2021)。

生物活性

在药物研究领域,1H-四唑-5-羧酸乙酯钠盐衍生物因其抗菌特性而受到探索。例如,利用该盐合成新型杂环化合物对一系列革兰氏阳性和革兰氏阴性细菌以及酵母样和丝状真菌表现出显着的杀生物活性,展示了其作为开发新型抗菌剂的前体的潜力 (Youssef 等,2011)。另一项研究重点介绍了由 1-氨基四唑-5-羧酸乙酯构建四唑并[1,5-b]-1,2,5-恶二氮杂卓衍生物,揭示了有趣的抗菌活性,并强调了该化合物在合成生物活性分子的多功能性 (El-Badry & Taha, 2011)。

安全和危害

作用机制

Target of Action

Ethyl 1H-tetrazole-5-carboxylate sodium salt is a chemical compound with the molecular formula C4H5N4NaO2 Tetrazoles are known to mimic the carboxylate group in bioactive molecules, suggesting that they may interact with a variety of biological targets .

Mode of Action

Tetrazoles and carboxylate anions are known to give rise to electrostatic potentials that show a significant local similarity . This suggests that the compound may interact with its targets through electrostatic interactions.

Action Environment

It is known that the compound is a flammable solid and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a dry, cool, and well-ventilated place .

生化分析

Biochemical Properties

Ethyl 1H-tetrazole-5-carboxylate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyrazole acids, which have niacin receptor agonistic activity and are useful for the treatment of dyslipidemia . The compound’s interactions with enzymes and proteins are crucial for its role in biochemical pathways, influencing the activity and function of these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 1H-tetrazole-5-carboxylate sodium salt can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

Transport and Distribution

The transport and distribution of Ethyl 1H-tetrazole-5-carboxylate sodium salt within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes .

Subcellular Localization

Ethyl 1H-tetrazole-5-carboxylate sodium salt’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its role in cellular processes and its potential therapeutic applications .

属性

IUPAC Name |

sodium;ethyl 1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.Na/c1-2-10-4(9)3-5-7-8-6-3;/h2H2,1H3,(H,5,6,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNJMUUEIMIRJX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=N[N-]1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N4NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Methylamino)methyl]benzamide](/img/structure/B3196165.png)

![2-Chloro-6,7-difluorobenzo[d]thiazole](/img/structure/B3196199.png)

![6-(Benzyloxy)-2-chlorobenzo[d]thiazole](/img/structure/B3196206.png)

![1-Chloro-8,9-dihydrothieno[3,2-f]quinazoline 7,7-dioxide](/img/structure/B3196210.png)

![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)

![6,7-Dihydro-6-(2-morpholinoethyl)-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B3196226.png)